4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of related benzenesulfonamide compounds often involves multiple steps, including the functionalization of benzene rings, the introduction of sulfonamide groups, and the incorporation of additional substituents to achieve desired biological activities. For instance, Murugesan et al. (1998) describe the synthesis of biphenylsulfonamide derivatives with potent endothelin antagonist activity, highlighting the critical role of substitution patterns on the benzene ring for biological efficacy (Murugesan et al., 1998).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized using techniques such as NMR, IR, and mass spectrometry. Naganagowda and Petsom (2011) detailed the structure of a related benzenesulfonamide compound through comprehensive spectral analysis, confirming the configuration and the presence of specific functional groups (Naganagowda & Petsom, 2011).
Chemical Reactions and Properties
Benzenesulfonamide derivatives undergo various chemical reactions, influenced by their functional groups. These reactions can include nucleophilic substitutions and the formation of complexes with metals, as explored in studies on carbonic anhydrase inhibitors and the synthesis of metal complexes (Casini et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. Rodrigues et al. (2015) provided insights into the crystal structures of specific benzenesulfonamide derivatives, illustrating the impact of different substituents on the compound's architecture (Rodrigues et al., 2015).
Scientific Research Applications
Endothelin Receptor Antagonism
Research has shown that biphenylsulfonamides, including structures similar to "4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide", act as novel series of endothelin-A (ETA) selective antagonists. These compounds, through structural modification, have demonstrated significant binding and functional activity against ETA receptors. One such compound, featuring a biphenylsulfonamide structure with specific substitutions, has shown improved ETA binding affinity and functional activity, along with oral activity in inhibiting endothelin-1 (ET-1) induced pressor effects in animal models (Murugesan et al., 1998).
Carbonic Anhydrase Inhibition
"Sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold," a category to which "this compound" could conceptually belong, have been synthesized and found to strongly inhibit carbonic anhydrase (CA) isozymes I, II, and IV. These inhibitors have shown potential for lowering intraocular pressure (IOP) in normotensive rabbits when administered topically, highlighting their application in treating ocular hypertension and glaucoma (Casini et al., 2002).
Antimetastatic Activity
Ureido-substituted benzenesulfonamides have been studied for their ability to inhibit human carbonic anhydrases, particularly hCAs IX and XII, which are associated with tumor growth and metastasis. These compounds have shown not only potent inhibition of these isoforms but also significant selectivity, differentiating between transmembrane and cytosolic isoforms. One specific compound exhibited notable antimetastatic activity in a model of breast cancer metastasis, offering a promising avenue for the development of novel antimetastatic drugs (Pacchiano et al., 2011).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-sulfamoylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-2-21-14-6-4-3-5-13(14)18-15(22)17-11-7-9-12(10-8-11)23(16,19)20/h3-10H,2H2,1H3,(H2,16,19,20)(H2,17,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUYDMLIDDBHDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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